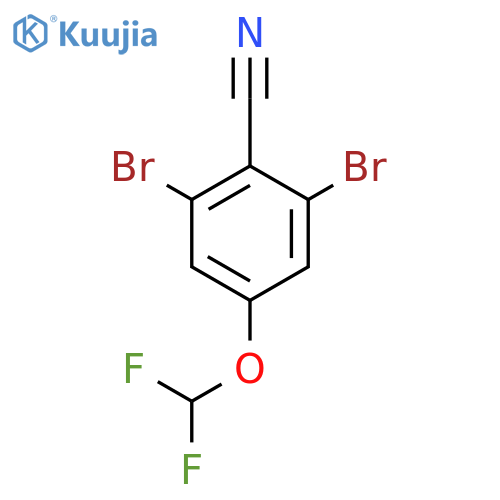Cas no 1803711-15-0 (2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

1803711-15-0 structure
商品名:2,6-Dibromo-4-(difluoromethoxy)benzonitrile
CAS番号:1803711-15-0
MF:C8H3Br2F2NO
メガワット:326.920327425003
CID:4974363
2,6-Dibromo-4-(difluoromethoxy)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Dibromo-4-(difluoromethoxy)benzonitrile
-
- インチ: 1S/C8H3Br2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H
- InChIKey: VHDXRXBHSMIUNC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=C(C=C(C=1)OC(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 33
2,6-Dibromo-4-(difluoromethoxy)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020357-500mg |
2,6-Dibromo-4-(difluoromethoxy)benzonitrile |
1803711-15-0 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
| Alichem | A013020357-250mg |
2,6-Dibromo-4-(difluoromethoxy)benzonitrile |
1803711-15-0 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
| Alichem | A013020357-1g |
2,6-Dibromo-4-(difluoromethoxy)benzonitrile |
1803711-15-0 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
2,6-Dibromo-4-(difluoromethoxy)benzonitrile 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
1803711-15-0 (2,6-Dibromo-4-(difluoromethoxy)benzonitrile) 関連製品
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 249916-07-2(Borreriagenin)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
